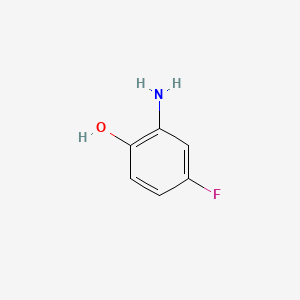
2-Amino-4-fluorophenol
Cat. No. B1270792
Key on ui cas rn:
399-97-3
M. Wt: 127.12 g/mol
InChI Key: ULDFRPKVIZMKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06482985B1
Procedure details


In a 500-ml flask, place 39.3 g (0.25 m) of 4-fluoro-2-nitrophenol (2a) and 120 ml of isopropyl alcohol and warm to 40° C. Add 1.5 g of 5% Pd/C wet with 1.5 ml of water and stir the mixture vigorously. Add a solution of 84.1 g (1.0 m) of potassium formate in 85 ml of water in drop wise over an hour keeping the temperature at 45°-53° C. Stir the mixture at 50° C. for 2.5 hrs. Add 150 ml of propyl acetate and 100 ml of water and stir for a few min. Filter off catalyst and wash with 100 ml of propyl acetate and 100 ml of water. Separate propyl acetate solution, and wash with 150 ml water and 150 ml of brine containing 1-2 g sodium hydrosulfite. Dry propyl acetate solution over magnesium sulfate and concentrate to approximately 75 ml. Add 300 ml of heptane slowly with gentle stirring. Concentrate under a reduced pressure till most of propyl acetate evaporated. Add 150 ml of heptane to resulting mush and cool in an ice bath for about an hour. Collect solid, wash with heptane, and dry in a vacuum oven to give 29.0 g (91%) of 2-amino-4-fluorophenol (3a; X=F) as gray solids.


Name
potassium formate
Quantity
84.1 g
Type
reactant
Reaction Step Two






Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.C(O)(C)C.C([O-])=O.[K+].C(OCCC)(=O)C>O.[Pd]>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[OH:8] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
potassium formate
|
|
Quantity
|
84.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir the mixture vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 45°-53° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the mixture at 50° C. for 2.5 hrs
|
|
Duration
|
2.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir for a few min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter off catalyst
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with 100 ml of propyl acetate and 100 ml of water
|
WASH
|
Type
|
WASH
|
|
Details
|
Separate propyl acetate solution, and wash with 150 ml water and 150 ml of brine containing 1-2 g sodium hydrosulfite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Dry propyl acetate solution over magnesium sulfate and concentrate to approximately 75 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 300 ml of heptane slowly with gentle stirring
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under a reduced pressure till most of propyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 150 ml of heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to resulting mush
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool in an ice bath for about an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collect solid
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry in a vacuum oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC(=C1)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
